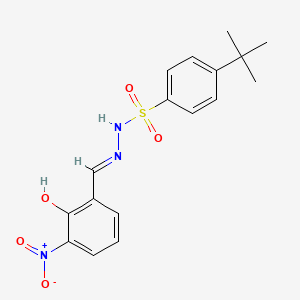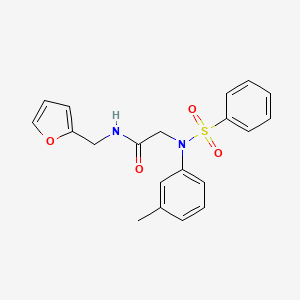
4-tert-butyl-N'-(2-hydroxy-3-nitrobenzylidene)benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N'-(2-hydroxy-3-nitrobenzylidene)benzenesulfonohydrazide, also known as NBBSH, is a chemical compound that has gained significant attention in scientific research due to its potential use as a bioactive molecule. This compound is a hydrazide derivative that has been synthesized and studied extensively for its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N'-(2-hydroxy-3-nitrobenzylidene)benzenesulfonohydrazide is not fully understood. However, it has been suggested that 4-tert-butyl-N'-(2-hydroxy-3-nitrobenzylidene)benzenesulfonohydrazide exerts its bioactive effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of various enzymes and proteins involved in inflammation and oxidative stress. 4-tert-butyl-N'-(2-hydroxy-3-nitrobenzylidene)benzenesulfonohydrazide has also been shown to induce apoptosis in cancer cells by activating various cell death pathways.
Biochemical and Physiological Effects:
4-tert-butyl-N'-(2-hydroxy-3-nitrobenzylidene)benzenesulfonohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. 4-tert-butyl-N'-(2-hydroxy-3-nitrobenzylidene)benzenesulfonohydrazide has also been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. Additionally, 4-tert-butyl-N'-(2-hydroxy-3-nitrobenzylidene)benzenesulfonohydrazide has been studied for its potential use in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-tert-butyl-N'-(2-hydroxy-3-nitrobenzylidene)benzenesulfonohydrazide is its potential use as a bioactive molecule in scientific research. It has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs. However, one of the major limitations of 4-tert-butyl-N'-(2-hydroxy-3-nitrobenzylidene)benzenesulfonohydrazide is its low solubility in water, which can make it difficult to use in lab experiments. Additionally, the mechanism of action of 4-tert-butyl-N'-(2-hydroxy-3-nitrobenzylidene)benzenesulfonohydrazide is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 4-tert-butyl-N'-(2-hydroxy-3-nitrobenzylidene)benzenesulfonohydrazide. One area of research is the development of new drugs based on the structure of 4-tert-butyl-N'-(2-hydroxy-3-nitrobenzylidene)benzenesulfonohydrazide. Researchers are also exploring the use of 4-tert-butyl-N'-(2-hydroxy-3-nitrobenzylidene)benzenesulfonohydrazide in the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, researchers are studying the mechanism of action of 4-tert-butyl-N'-(2-hydroxy-3-nitrobenzylidene)benzenesulfonohydrazide to better understand how it exerts its bioactive effects. Finally, researchers are exploring new synthesis methods to improve the solubility and purity of 4-tert-butyl-N'-(2-hydroxy-3-nitrobenzylidene)benzenesulfonohydrazide for use in lab experiments.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N'-(2-hydroxy-3-nitrobenzylidene)benzenesulfonohydrazide involves the reaction of 4-tert-butylbenzenesulfonyl hydrazide with 2-hydroxy-3-nitrobenzaldehyde in the presence of a catalyst. The reaction is carried out in a suitable solvent at a specific temperature and pressure to yield the desired product. The purity of 4-tert-butyl-N'-(2-hydroxy-3-nitrobenzylidene)benzenesulfonohydrazide can be determined using various analytical techniques such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
4-tert-butyl-N'-(2-hydroxy-3-nitrobenzylidene)benzenesulfonohydrazide has been extensively studied for its potential use in scientific research. One of the major areas of research is its use as a bioactive molecule for the treatment of various diseases. 4-tert-butyl-N'-(2-hydroxy-3-nitrobenzylidene)benzenesulfonohydrazide has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
4-tert-butyl-N-[(E)-(2-hydroxy-3-nitrophenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-17(2,3)13-7-9-14(10-8-13)26(24,25)19-18-11-12-5-4-6-15(16(12)21)20(22)23/h4-11,19,21H,1-3H3/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZGRBFDPWZJFH-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C(=CC=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[benzyl(phenylsulfonyl)amino]-N-(4-isopropylphenyl)benzamide](/img/structure/B6038628.png)
![1-[3-({[(1-cyclopentyl-3-piperidinyl)methyl][2-(1-piperidinyl)ethyl]amino}methyl)phenyl]ethanone](/img/structure/B6038636.png)

![3-hydroxy-1-(3-methylbenzyl)-3-({[(5-methyl-2-pyrazinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6038646.png)
![N-(2,5-dichlorophenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B6038657.png)
![2-{[4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B6038664.png)

![2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6038689.png)


![3-[2-(2-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine](/img/structure/B6038718.png)
![N-(4-fluorophenyl)-1-[(1-isopropyl-4-piperidinyl)carbonyl]-3-piperidinamine](/img/structure/B6038722.png)
![6,7-dichloro-4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B6038724.png)
![7-(4-hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6038728.png)